
5-bromo-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)nicotinamide, also known as BDF-589, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and researchers are currently exploring its potential as a therapeutic agent.
Mécanisme D'action
5-bromo-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)nicotinamide works by inhibiting the activity of a protein called SIRT1, which is involved in regulating cell growth and survival. By inhibiting SIRT1, this compound is able to induce cell death in cancer cells and sensitize them to radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory effects and to improve glucose metabolism in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)nicotinamide in lab experiments is its specificity for SIRT1, which allows for the study of SIRT1-dependent cellular processes. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.
Orientations Futures
There are several potential future directions for research on 5-bromo-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)nicotinamide. One area of interest is the development of more potent analogs of this compound that could be used at lower concentrations. Additionally, researchers are exploring the use of this compound in combination with other anti-cancer agents, such as chemotherapy drugs and immune checkpoint inhibitors. Finally, there is interest in exploring the potential use of this compound in other disease areas, such as neurodegenerative diseases and metabolic disorders.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)nicotinamide involves several steps, including the reaction of 2-formylbenzoic acid with a substituted pyridine to form a pyridylbenzofuran intermediate. The intermediate is then reacted with bromine to introduce the bromine atom at the 5-position of the benzofuran ring. Finally, the nicotinamide group is added to the molecule using standard peptide coupling reactions.
Applications De Recherche Scientifique
5-bromo-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)nicotinamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has been shown to sensitize cancer cells to radiation therapy, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
5-bromo-N-(3-oxo-1H-2-benzofuran-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O3/c15-10-3-9(5-16-6-10)13(18)17-11-2-1-8-7-20-14(19)12(8)4-11/h1-6H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURFWFPKRLILAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)NC(=O)C3=CC(=CN=C3)Br)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

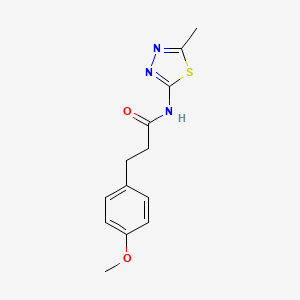
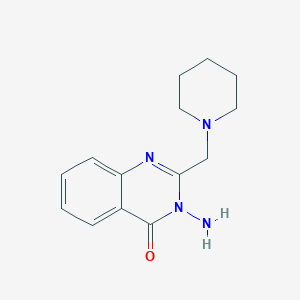
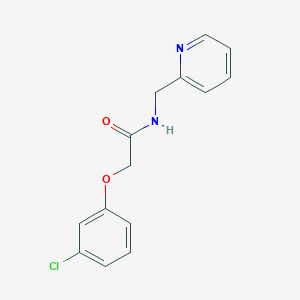
![{2-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5881160.png)

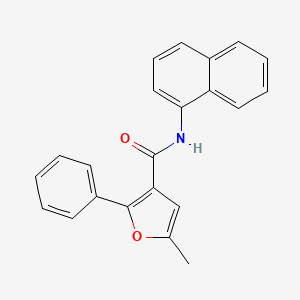
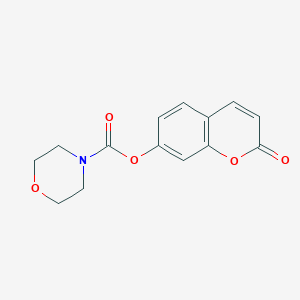
![3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5881193.png)

![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5881207.png)

![4-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5881228.png)
![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B5881246.png)
![N-(tert-butyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]acetamide](/img/structure/B5881247.png)